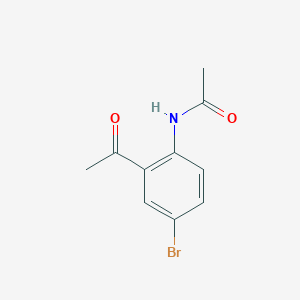

N-(2-acetyl-4-bromophenyl)acetamide

Vue d'ensemble

Description

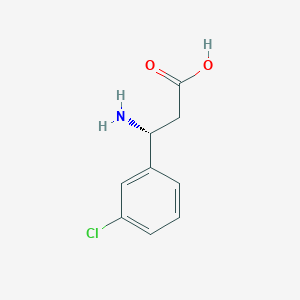

“N-(2-acetyl-4-bromophenyl)acetamide” is a chemical compound with the CAS Number: 29124-64-9 . It has a molecular weight of 256.1 and its IUPAC name is N-(2-acetyl-4-bromophenyl)acetamide . The compound is a light yellow solid .

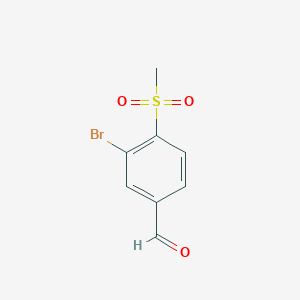

Molecular Structure Analysis

The molecular structure of “N-(2-acetyl-4-bromophenyl)acetamide” can be represented by the linear formula C10H10BrNO2 . The InChI code for this compound is 1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis

“N-(2-acetyl-4-bromophenyl)acetamide” is a light yellow solid . and should be stored at temperatures between 0-5 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis Intermediary

N-(2-acetyl-4-bromophenyl)acetamide: is commonly used as an intermediate in organic synthesis . It serves as a precursor for the preparation of various compounds, including pharmaceuticals and agrochemicals. Its acetyl group can be a target for nucleophilic attack, while the bromine atom is suitable for further functionalization through coupling reactions.

Anticholinesterase Activity

This compound has been studied for its potential anticholinesterase activity, which is the ability to inhibit enzymes that break down neurotransmitters . This property is significant in the development of treatments for diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms by increasing neurotransmitter levels in the brain.

Antioxidant Properties

Research has indicated that derivatives of N-(2-acetyl-4-bromophenyl)acetamide may exhibit antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. This application is particularly relevant in the development of new therapeutic agents that can mitigate oxidative damage.

Anticancer Potential

The structural framework of N-(2-acetyl-4-bromophenyl)acetamide allows for the synthesis of derivatives that have been screened for anticancer activities . For instance, its derivatives have been tested against human breast adenocarcinoma cells, providing a pathway for the development of novel anticancer drugs.

Safety and Hazards

Mécanisme D'action

Target of Action

N-(2-acetyl-4-bromophenyl)acetamide is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is used as an intermediate in organic synthesis , suggesting it may undergo various chemical reactions to interact with its targets.

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely involved in various biochemical reactions, but the downstream effects of these reactions are not well-documented

Result of Action

As an intermediate in organic synthesis , it’s likely to contribute to the formation of various other compounds.

Propriétés

IUPAC Name |

N-(2-acetyl-4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHNZIRCTDCQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332626 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-4-bromophenyl)acetamide | |

CAS RN |

29124-64-9 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

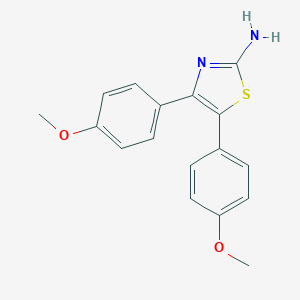

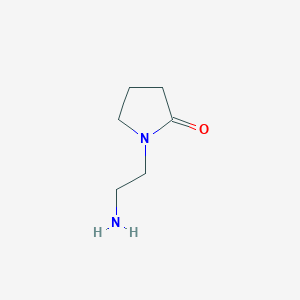

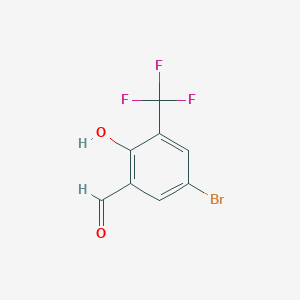

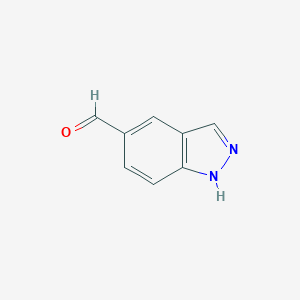

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)